1-[(Tetrahydro-2-furyl)carbonyl]piperidine
Description
Contextualization within Relevant Heterocyclic Chemical Spaces
Heterocyclic compounds form the largest and most diverse class of organic molecules. mdpi.commdpi.com Their prevalence is particularly notable in medicinal chemistry, with statistics indicating that over 85% of all biologically active chemical entities contain a heterocyclic scaffold. chemicalbook.com These ring systems are critical in the design of new drugs as they can influence properties such as solubility, lipophilicity, polarity, and the capacity for hydrogen bonding. chemicalbook.com
1-[(Tetrahydro-2-furyl)carbonyl]piperidine belongs to the class of saturated heterocyclic compounds. Saturated heterocycles like piperidine (B6355638) and tetrahydrofuran (B95107) behave similarly to their acyclic counterparts (secondary amines and ethers, respectively) but possess modified steric profiles that can be advantageous in molecular design. mdpi.com The combination of a five-membered oxygen-containing ring (tetrahydrofuran) and a six-membered nitrogen-containing ring (piperidine) places this compound at an interesting intersection of chemical space, offering a unique three-dimensional structure.
Significance of Tetrahydrofuran and Piperidine Moieties in Contemporary Chemical Research
The two core components of this compound, the tetrahydrofuran and piperidine rings, are independently of immense importance in modern chemical research.
The tetrahydrofuran (THF) ring is a five-membered cyclic ether. nih.gov It is widely recognized as a versatile solvent in organic synthesis due to its ability to dissolve a broad range of polar and nonpolar compounds. nih.govnih.gov Beyond its role as a solvent, the THF moiety is found in a variety of natural products and is a crucial building block in medicinal chemistry. nih.govtcichemicals.com For instance, the tetrahydrofuran ring system is a key component in several approved drugs, including some HIV protease inhibitors, where it has been shown to enhance binding potency. nih.gov Its ability to participate in hydrogen bonding and its specific stereochemical conformations make it a valuable ligand in the design of bioactive molecules. nih.gov
The piperidine nucleus is a six-membered nitrogen-containing heterocycle and stands as one of the most important scaffolds in drug discovery. sigmaaldrich.com This moiety is a cornerstone in over 70 FDA-approved drugs, spanning a wide array of therapeutic areas including cancer, viral infections, and central nervous system disorders. sigmaaldrich.com The piperidine ring's prevalence is due to its ability to serve as a versatile scaffold that can be readily functionalized to optimize pharmacokinetic properties. Its derivatives have demonstrated a vast range of biological activities, acting as anticancer, antiviral, analgesic, and anti-inflammatory agents, among others. sigmaaldrich.com
Historical and Current Trajectory of Research on Acylpiperidine Derivatives
The broader class of compounds to which this compound belongs, the N-acylpiperidines, has been a subject of sustained research interest. N-acylpiperidines are piperidines where the nitrogen atom is part of an amide linkage. This structural feature is present in numerous biologically active molecules and natural products. For example, 1-acetylpiperidine (B1204225) is a simple N-acylpiperidine that serves as a reference compound in toxicological and metabolic studies.
The synthesis of N-acylpiperidines is a fundamental transformation in organic chemistry, often achieved through the reaction of a piperidine with a carboxylic acid or its activated derivative. Research in this area continues to evolve, with new methods being developed for the efficient and stereoselective synthesis of complex piperidine derivatives.
Current research on acylpiperidine derivatives is largely driven by their potential pharmacological applications. Scientists are actively exploring how modifications to the acyl group and substitutions on the piperidine ring can lead to new therapeutic agents. For instance, various N-substituted piperidine derivatives have been synthesized and evaluated as inhibitors of enzymes like steroid-5-alpha-reductase and as agonists for prostanoid receptors. The overarching goal of this research is to develop novel molecules with improved efficacy, selectivity, and pharmacokinetic profiles for a range of diseases.
Interactive Data Tables
While specific experimental data for this compound is scarce, the properties of the closely related compound, 1-(Tetrahydro-2-furoyl)piperazine (CAS 63074-07-7), can provide some insight. The key difference is the presence of a second nitrogen atom in the six-membered ring (piperazine vs. piperidine).
Table 1: Physicochemical Properties of 1-(Tetrahydro-2-furoyl)piperazine
| Property | Value | Source |
| Molecular Formula | C₉H₁₆N₂O₂ | |
| Molecular Weight | 184.24 g/mol | |
| Physical State | Liquid | |
| CAS Number | 63074-07-7 | |
| PubChem CID | 2734641 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
oxolan-2-yl(piperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c12-10(9-5-4-8-13-9)11-6-2-1-3-7-11/h9H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQPIEHZKKGIDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392677 | |
| Record name | (Oxolan-2-yl)(piperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
452351-77-8 | |
| Record name | (Oxolan-2-yl)(piperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Tetrahydro 2 Furyl Carbonyl Piperidine and Its Academic Analogues
Classical and Established Synthetic Routes
Traditional methods for synthesizing N-acylpiperidines and the piperidine (B6355638) ring itself are well-established, offering reliable and versatile pathways to these structures.
The most direct route to 1-[(tetrahydro-2-furyl)carbonyl]piperidine is the formation of an amide bond between piperidine and an activated derivative of tetrahydrofuran-2-carboxylic acid. This transformation is a cornerstone of organic synthesis. researchgate.net The carboxylic acid can be activated by a wide array of coupling reagents that facilitate the reaction with the amine. organic-chemistry.org
Common strategies include:
Acid Chlorides : Conversion of tetrahydrofuran-2-carboxylic acid to its corresponding acid chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), creates a highly reactive electrophile that readily reacts with piperidine.
Carbodiimides : Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the amine.
Phosphonium and Uronium Salts : Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling agents that form activated esters, leading to high yields and often minimizing side reactions. researchgate.net
Anhydrides : The use of n-propanephosphonic acid anhydride (B1165640) (T3P) in the presence of a base like pyridine (B92270) offers a mild and effective method for amide bond formation with low risk of epimerization for chiral substrates. organic-chemistry.org
A similar synthesis has been reported for the analogue 1-(Tetrahydro-2-furoyl)piperazine, where tetrahydrofuran-2-carboxylic acid was reacted directly with piperazine (B1678402) to yield the product. chemicalbook.com
Table 1: Common Reagents for Amide Bond Formation
| Reagent Class | Example Reagent | Activating Principle |
| Acid Halide Precursor | Thionyl Chloride (SOCl₂) | Forms a highly reactive acyl chloride. |
| Carbodiimide | EDC | Forms an O-acylisourea intermediate. |
| Phosphonium Salt | PyBOP | Forms an activated benzotriazolyl ester. |
| Uronium Salt | HATU | Forms an activated acyl species. |
| Phosphonic Anhydride | T3P | Forms a mixed phosphonic anhydride. |
When synthesizing analogues with substitutions on the piperidine ring, the construction of the piperidine scaffold itself is a key consideration. Reductive amination is a powerful and versatile method for this purpose. researchgate.net This reaction typically involves the condensation of a dicarbonyl compound with an amine, followed by reduction of the resulting imine or enamine intermediates. pearson.com
A prominent strategy is the double reductive amination (DRA) of 1,5-dicarbonyl compounds with an amine source, such as ammonia (B1221849) or a primary amine, to directly form the piperidine ring. chim.it This "one-pot" reaction often proceeds through a cascade of imine formation, cyclization, and reduction steps. chim.it Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and borane-pyridine complexes. tandfonline.com The borane-pyridine complex is often preferred as it avoids the use of cyanide and can lead to cleaner reactions and higher yields. tandfonline.com
Table 2: Conditions for Reductive Amination in Piperidine Synthesis
| Carbonyl Precursor | Amine Source | Reducing Agent | Key Features |
| 1,5-Dialdehyde | Primary Amine | Sodium Cyanoborohydride (NaBH₃CN) | Classic Borch reduction conditions. tandfonline.com |
| 1,5-Diketone | Ammonium (B1175870) Formate | Sodium Cyanoborohydride (NaBH₃CN) | Provides the nitrogen and acts as a reducing agent source. chim.it |
| Aldehyde | Secondary Amine (Piperidine) | Borane-Pyridine Complex | Avoids cyanide, less toxic, good for N-alkylation. tandfonline.com |
| Sugar-derived Dialdehyde | Ammonia | Catalytic Hydrogenation (e.g., H₂/Pd) | Access to polyhydroxylated piperidines (iminosugars). chim.it |
Advanced and Sustainable Synthetic Approaches
Modern synthetic chemistry emphasizes efficiency, atom economy, and sustainability, leading to the development of catalytic and multicomponent reaction strategies.
Catalysis offers a more sustainable route to piperidine analogues by reducing waste and enabling asymmetric transformations.
Organocatalysis : Non-metal, small organic molecules can effectively catalyze the formation of polysubstituted piperidines. For instance, proline and its derivatives are used to catalyze Mannich-type reactions, which are crucial for building the piperidine framework. rsc.orgrsc.org A domino Michael addition/aminalization process catalyzed by an O-TMS protected diphenylprolinol can generate piperidines with multiple stereocenters in a single step with high enantioselectivity. nih.govacs.org A hybrid bio-organocatalytic cascade, combining a transaminase enzyme with proline, can generate a reactive cyclic imine intermediate that undergoes a Mannich reaction to form 2-substituted piperidines. rsc.orgnih.gov
Metal Catalysis : Transition metals are widely used to construct and functionalize the piperidine ring. Rhodium-catalyzed asymmetric reductive Heck reactions between dihydropyridines and boronic acids provide a powerful route to enantioenriched 3-substituted piperidines. nih.gov Gold catalysts can trigger the cyclization of N-homopropargyl amides to form piperidin-4-ones, which can be further modified. nih.gov
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. taylorfrancis.com The piperidine scaffold is a frequent target for MCRs due to the potential for rapid generation of molecular diversity. acs.org
Several MCRs have been developed for the synthesis of highly functionalized piperidines. taylorfrancis.com A common strategy involves the one-pot reaction of an aromatic aldehyde, an amine (or ammonium acetate (B1210297) as an ammonia source), and a compound with two active methylene (B1212753) groups, such as a β-ketoester or dialkyl malonate. acs.org For example, a four-component reaction between substituted nitrostyrenes, aromatic aldehydes, dialkyl malonates, and ammonium acetate can produce polysubstituted 2-piperidinones with high stereoselectivity. acs.org These reactions offer a step- and atom-economical approach to complex piperidine derivatives. acs.org
Table 3: Examples of Multicomponent Reactions for Piperidine Synthesis
| Number of Components | Reactants | Catalyst/Conditions | Product Type |
| 3 | Aromatic Aldehyde, Amine, Acetoacetic Ester | ZrOCl₂·8H₂O | Functionalized Piperidine taylorfrancis.com |
| 4 | Nitrostyrene, Aromatic Aldehyde, Dialkyl Malonate, Ammonium Acetate | Reflux in Ethanol | Polysubstituted 2-Piperidinone acs.org |
| 4 | Aromatic Aldehyde, Meldrum's Acid, β-Nitrostyrene, Ammonium Acetate | Reflux in Ethanol | Highly Functionalized Piperidine acs.org |
| 5 | Aromatic Aldehyde, Nitrile, Dialkyl Malonate, Ammonium Acetate | One-pot | Polysubstituted 2-Piperidinone |
Stereoselective Synthesis and Chiral Induction in Analogue Generation
Given that this compound has a chiral center at the C2 position of the furan (B31954) ring, stereoselective synthesis is critical for accessing enantiomerically pure versions of the compound and its analogues.
The stereoselective synthesis of the tetrahydrofuran (B95107) moiety can be achieved through several methods. Palladium-catalyzed reactions of γ-hydroxy terminal alkenes with aryl bromides can produce trans-2,5-disubstituted tetrahydrofurans with high diastereoselectivity. nih.gov Intramolecular nucleophilic substitutions (Sₙ2 reactions) of chiral acyclic precursors with pre-set stereocenters are also a common and reliable approach. nih.gov Additionally, methods involving the intramolecular capture of oxonium ion intermediates by tethered alkenes have been developed to construct the tetrahydrofuran ring with good stereocontrol. nih.gov
For the piperidine ring, numerous enantioselective syntheses have been developed.
Chiral Auxiliaries : Using a chiral auxiliary, such as D-arabinopyranosylamine, can direct the stereochemical outcome of reactions. A domino Mannich-Michael reaction using an aldimine derived from this auxiliary can produce N-glycosylated dehydropiperidinones with high diastereoselectivity, which can then be converted to various chiral piperidine alkaloids. cdnsciencepub.com
Asymmetric Catalysis : Chiral rhodium catalysts have been employed for the site-selective and stereoselective C-H functionalization of N-protected piperidines to introduce substituents at the C2 or C3 positions with high diastereoselectivity. nih.gov Gold-catalyzed cyclization of amides derived from chiral amines provides a modular and enantioselective route to substituted piperidin-4-ols. nih.gov
Synthetic Challenges and Opportunities for Methodological Advancement
The synthesis of this compound and its academic analogues, while conceptually straightforward via the formation of an amide bond between a tetrahydrofuran-2-carboxylic acid derivative and piperidine, presents several underlying challenges. These challenges primarily revolve around stereocontrol, reaction efficiency, and sustainability. However, ongoing advancements in synthetic methodology, particularly in catalysis, offer significant opportunities to overcome these hurdles.
A significant challenge in the synthesis of these molecules lies in the control of stereochemistry, particularly within the tetrahydrofuran moiety. The carbon atom at the 2-position of the tetrahydrofuran ring is a stereocenter, and the biological or chemical properties of the final compound can be highly dependent on its configuration. Synthesizing enantiomerically pure or diastereomerically enriched 2-substituted tetrahydrofurans is a non-trivial task. nih.gov Classical methods often result in racemic mixtures or require complex, multi-step syntheses starting from chiral precursors. nih.gov For instance, radical cyclization of epoxides can yield polysubstituted tetrahydrofurans, but controlling the stereoselectivity, especially for alkyl-substituted epoxides, remains a challenge, often leading to mixtures of isomers. acs.org Similarly, methods like oxonium-Prins cyclizations are powerful but can be plagued by issues of racemization and may require specific substrate configurations to achieve high stereocontrol. imperial.ac.uk
Another major challenge is the efficiency and environmental impact of the amide bond formation itself. The most common methods for creating amide bonds rely on stoichiometric coupling reagents, such as carbodiimides (like EDC) or phosphonium/uronium salts (like HATU). ucl.ac.uk While often effective, these reagents suffer from poor atom economy, generating significant amounts of chemical waste that can be difficult to separate from the desired product. ucl.ac.ukcore.ac.uk This is a considerable drawback, especially for industrial-scale synthesis where cost and waste management are critical. Direct thermal condensation is rarely a viable option for complex substrates. ucl.ac.uk
Opportunities in Catalysis and Green Chemistry
Emerging catalytic methods present the most promising opportunities for advancing the synthesis of this compound and its analogues. These modern techniques aim to replace inefficient stoichiometric reagents with catalytic systems that are more efficient, selective, and environmentally benign. sigmaaldrich.com
Catalytic Amide Bond Formation: Significant progress has been made in the direct catalytic amidation of carboxylic acids with amines. These methods avoid the need for pre-activation of the carboxylic acid and generate water as the only byproduct, aligning with the principles of green chemistry. Boronic acid and borate (B1201080) ester catalysts have been shown to be effective for direct amidation at room temperature or under mild heating, offering a waste-free alternative to traditional coupling agents. researchgate.net Furthermore, various metal-based catalysts have been developed for the dehydrogenative coupling of alcohols and amines to form amides, a process that liberates hydrogen gas. sigmaaldrich.com Ruthenium and other transition-metal catalysts have demonstrated broad applicability in this area. core.ac.uksigmaaldrich.com
Table 1: Comparison of Amide Bond Formation Methodologies| Methodology | Typical Catalyst/Reagent | Key Advantages | Challenges | Reference |
|---|---|---|---|---|
| Stoichiometric Coupling | EDC, HATU, T3P | High Yield & Broad Scope | Poor Atom Economy, Waste Generation | ucl.ac.uk |
| Boron Catalysis | Boronic Acids, Borate Esters | Waste-Free (Water Byproduct), Mild Conditions | Substrate Scope Limitations, Catalyst Loading | researchgate.net |
| Metal Catalysis (Dehydrogenative) | Ruthenium, Titanium Complexes | High Atom Economy (H₂ Byproduct) | Requires Higher Temperatures, Catalyst Cost | core.ac.uksigmaaldrich.com |
| Biocatalysis | Hydrolases, ATP-dependent Enzymes | High Selectivity, Sustainable, Mild Conditions | Enzyme Stability, Substrate Compatibility | rsc.org |
Biocatalytic Synthesis: Biocatalysis offers another powerful and sustainable route. ucl.ac.uk Enzymes, particularly hydrolases operating in reverse or ATP-dependent enzymes, can catalyze the formation of amide bonds with exceptional selectivity and under very mild, aqueous conditions. rsc.org This approach not only addresses the waste issue but can also resolve the challenge of stereocontrol, as enzymes often exhibit high enantioselectivity. The application of biocatalysis could potentially allow for the direct and selective acylation of piperidine with a specific enantiomer of tetrahydrofuroic acid.
Advanced Ring Synthesis: Opportunities also exist in the novel synthesis of the heterocyclic cores. For example, recent developments in photochemistry, such as the visible light-induced De Mayo reaction, provide new pathways to highly substituted tetrahydrofurans with excellent diastereoselectivity. rsc.org For the piperidine fragment, modular strategies that combine biocatalytic C-H oxidation with radical cross-coupling are emerging, which dramatically simplify the synthesis of complex piperidines from simple precursors. news-medical.net Integrating these advanced ring-synthesis strategies with modern catalytic amidation techniques represents a frontier for producing this compound and its analogues with maximal efficiency and stereochemical control.
Mechanistic Investigations of Chemical Transformations Involving 1 Tetrahydro 2 Furyl Carbonyl Piperidine
Elucidation of Reaction Pathways and Intermediate Characterization
The chemical transformations of 1-[(Tetrahydro-2-furyl)carbonyl]piperidine are primarily centered around the cleavage of the amide bond and the opening of the tetrahydrofuran (B95107) ring. The prevailing pathway is highly dependent on the reaction conditions, particularly the pH.
Amide Hydrolysis Pathway:
Under both acidic and basic conditions, the amide bond is susceptible to hydrolysis, yielding tetrahydro-2-furoic acid and piperidine (B6355638). libretexts.org
Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the amide is protonated, which enhances the electrophilicity of the carbonyl carbon. mcmaster.ca This is followed by a nucleophilic attack by a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of piperidine, which is protonated to the piperidinium (B107235) ion under acidic conditions, leads to the formation of tetrahydro-2-furoic acid. The rate-determining step is typically the attack of water on the protonated amide. mcmaster.ca
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. researchgate.net This intermediate then collapses, with the expulsion of the piperidide anion, which is a poor leaving group. To facilitate this, the nitrogen atom is typically protonated by the solvent (e.g., water) either before or after cleavage, leading to piperidine and the carboxylate salt of tetrahydro-2-furoic acid. The initial attack of the hydroxide ion is generally the rate-limiting step. researchgate.net
Tetrahydrofuran Ring-Opening Pathway:
The ether linkage in the tetrahydrofuran ring is susceptible to cleavage under acidic conditions, a reaction analogous to the hydrolysis of tetrahydro-2-furyl alkanoates. rsc.org
Acid-Catalyzed Ring Opening (A-Al-1 Mechanism): This pathway is initiated by the protonation of the ether oxygen atom. Subsequent cleavage of the C-O bond is the rate-limiting step, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate. This cation can then be trapped by a nucleophile, such as water or the piperidine released from amide hydrolysis, to yield a ring-opened product. Studies on similar systems, like the hydrolysis of tetrahydro-2-furyl alkanoates, strongly support an AA1-1 mechanism, where the formation of the tetrahydro-2-furyl carbonium ion is the slow step. rsc.org There is generally no evidence for a base-promoted cleavage of the tetrahydrofuran ring. rsc.org
Kinetic and Thermodynamic Aspects of Reactivity
The kinetics of the transformations of this compound are expected to follow established models for amide and ether hydrolysis.
Kinetic Profile:
The hydrolysis of the amide bond would likely exhibit pseudo-first-order kinetics under conditions where the concentration of the acid or base catalyst is high and constant. The rate of the acid-catalyzed reaction is anticipated to increase with acid concentration up to a certain point, after which it may decrease due to reduced water activity. mcmaster.ca
Below is a hypothetical data table illustrating the pseudo-first-order kinetics for the acid-catalyzed hydrolysis of this compound at a constant high acid concentration.
| Time (min) | Concentration of this compound (M) | ln[Concentration] |
| 0 | 0.100 | -2.303 |
| 30 | 0.074 | -2.604 |
| 60 | 0.055 | -2.900 |
| 90 | 0.041 | -3.194 |
| 120 | 0.030 | -3.507 |
Thermodynamic Considerations:
The hydrolysis of the amide bond is a thermodynamically favorable process, resulting in the formation of a stable carboxylic acid and an amine. The stability of the amide bond is attributed to resonance stabilization, which must be overcome for hydrolysis to occur. nih.gov Distortions in the planarity of the amide bond, which could be induced by the cyclic nature of the piperidine ring, can decrease this resonance stabilization and thus lower the activation energy for hydrolysis. nih.gov
The ring-opening of the tetrahydrofuran ring is also generally a thermodynamically favorable process, as it relieves ring strain, although tetrahydrofuran itself is not particularly strained. The stability of the resulting oxocarbenium ion intermediate is a key factor in the thermodynamics of this pathway.
Influence of Substituent Effects on Reaction Mechanisms
The presence of substituents on either the piperidine or the tetrahydrofuran ring can significantly influence the rates and, in some cases, the preferred mechanistic pathway of the chemical transformations of this compound.
Substituents on the Piperidine Ring:
Electronic Effects: Electron-withdrawing groups on the piperidine ring would decrease the basicity of the nitrogen atom. This would make the nitrogen a better leaving group in the context of amide hydrolysis, potentially increasing the rate of the final steps of the reaction. Conversely, electron-donating groups would increase the basicity of the nitrogen, making it a poorer leaving group and likely decreasing the rate of hydrolysis.
Steric Effects: Steric hindrance from substituents near the nitrogen atom could affect the initial nucleophilic attack in the reverse reaction (amide formation) and could also influence the conformational preferences of the piperidine ring, which in turn can affect the planarity and reactivity of the amide bond. researchgate.net
Substituents on the Tetrahydrofuran Ring:
Electronic Effects: Substituents on the tetrahydrofuran ring, particularly at the 5-position, would have a pronounced effect on the ring-opening pathway. Electron-donating groups would stabilize the oxocarbenium ion intermediate, thereby accelerating the rate of ring opening. Conversely, electron-withdrawing groups would destabilize this intermediate and retard the rate of this pathway. The effect on amide hydrolysis would be less direct, transmitted electronically through the ring to the carbonyl group.
Steric Effects: Steric bulk on the tetrahydrofuran ring could influence the approach of nucleophiles and the conformational stability of the ring, which could indirectly affect the reactivity of the adjacent carbonyl group.
The following table summarizes the expected influence of substituents on the two primary reaction pathways.
| Substituent Position | Substituent Type | Effect on Amide Hydrolysis Rate | Effect on THF Ring-Opening Rate | Rationale |
| Piperidine Ring | Electron-Donating | Decrease | Negligible | Increases basicity of nitrogen (poorer leaving group). |
| Piperidine Ring | Electron-Withdrawing | Increase | Negligible | Decreases basicity of nitrogen (better leaving group). |
| THF Ring (e.g., C5) | Electron-Donating | Slight Increase | Significant Increase | Stabilizes the oxocarbenium ion intermediate. |
| THF Ring (e.g., C5) | Electron-Withdrawing | Slight Decrease | Significant Decrease | Destabilizes the oxocarbenium ion intermediate. |
Computational and Theoretical Studies of 1 Tetrahydro 2 Furyl Carbonyl Piperidine
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For N-acylpiperidines, a class to which 1-[(Tetrahydro-2-furyl)carbonyl]piperidine belongs, methods like Density Functional Theory (DFT) are commonly employed to investigate molecular geometry, stability, and electronic characteristics. nih.gov
Detailed studies on related N-acylpiperidines have utilized DFT methods such as B3LYP and M06-2X with basis sets like 6-31G(d) for geometry optimization. nih.gov Such calculations for this compound would reveal the planarity of the amide bond and the electronic nature of the piperidine (B6355638) nitrogen. In N-acylpiperidines, the nitrogen atom typically exhibits a character rich in sp³, with its lone pair nearly orthogonal to the carbonyl π-orbital, which reduces amide resonance compared to simpler amides. nih.gov
Electronic structure analysis through methods like Natural Bond Orbital (NBO) analysis provides details on charge distribution and orbital interactions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in this regard. The energy gap between the HOMO and LUMO indicates the molecule's chemical reactivity and kinetic stability. nih.gov For this compound, the HOMO is expected to be localized around the piperidine nitrogen and the tetrahydrofuran (B95107) oxygen, while the LUMO would likely be centered on the carbonyl group's π* orbital. A Molecular Electrostatic Potential (MEP) map would visualize the charge distribution, highlighting the electrophilic region at the carbonyl carbon and the nucleophilic regions at the carbonyl oxygen and nitrogen atom. nih.gov A recent in silico examination of a similar furanium ion also used DFT to analyze partial charges and electrostatic potential surfaces to identify sites of carbocation character and preferred locations for nucleophilic attack. researchgate.net
Table 1: Typical Parameters for Quantum Chemical Calculations
| Parameter | Method/Basis Set | Purpose |
| Geometry Optimization | DFT (e.g., B3LYP/6-31G(d)) | To find the lowest energy structure. nih.govnih.gov |
| Frequency Analysis | DFT (e.g., B3LYP/6-31G(d)) | To confirm the optimized structure is a true minimum. nih.gov |
| Electronic Energy | DFT (e.g., M06-2X) with implicit solvent model (PCM) | To calculate single-point energies and relative stabilities. nih.gov |
| Electronic Structure | Natural Bond Orbital (NBO) Analysis | To determine atomic charges and orbital interactions. nih.gov |
| Reactivity Analysis | HOMO-LUMO Energy Gap, MEP | To predict chemical stability and reactive sites. nih.gov |
Conformational Analysis and Molecular Dynamics Simulations
The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis focuses on identifying the stable arrangements of the molecule's atoms.
The piperidine ring typically adopts a chair conformation to minimize angular and torsional strain. nih.govresearchgate.net The key conformational question for this molecule is the orientation of the tetrahydrofurylcarbonyl substituent on the piperidine nitrogen. For related 2-substituted N-acylpiperidines, computational studies have shown a preference for the substituent to be in an axial orientation. nih.gov This preference, which can be modest (around -1.0 kcal/mol), is influenced by a balance of steric hindrance and electronic effects. nih.gov The two main conformers would be the equatorial and axial forms, with the axial conformer often being slightly more stable in N-acyl systems. nih.gov
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time. alfa-chemistry.com An MD simulation would model the molecule in a solvent box (typically water) and calculate the trajectory of atoms by solving Newton's equations of motion. nih.gov This allows for the exploration of the conformational landscape, revealing the transitions between different chair, boat, and twist conformers of the piperidine ring and the rotation around the C-N amide bond. researchgate.net For similar piperidine derivatives, MD simulations have been used to confirm conformational stability. nih.gov Such simulations on this compound would provide insights into its flexibility and the predominant conformations present in a physiological environment.
Molecular Modeling of Intermolecular Interactions (In Silico)
Understanding how this compound interacts with other molecules, particularly biological macromolecules, is a primary goal of molecular modeling. These in silico techniques are essential in drug discovery for predicting how a ligand might bind to a protein target.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein's active site. researchgate.net The piperidine scaffold is a common motif in many biologically active compounds, and docking studies have been performed on various derivatives to explore their potential as therapeutic agents. mdpi.comresearchgate.netresearchgate.net
For instance, piperidine derivatives have been docked against targets such as the dopamine (B1211576) D2 receptor, acetylcholinesterase, and viral proteins. researchgate.netmdpi.comresearchgate.net A docking study of this compound would involve:
Obtaining the 3D crystal structure of a potential protein target from a database like the Protein Data Bank (PDB).
Defining the binding site or active pocket of the protein.
Computationally placing the ligand into the binding site in multiple conformations and orientations.
Using a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each pose. researchgate.net
The results would predict the most stable binding mode and identify key intermolecular interactions, such as hydrogen bonds between the carbonyl oxygen of the ligand and amino acid residues (e.g., Lys, Arg) in the protein, or hydrophobic interactions involving the piperidine and tetrahydrofuran rings. nih.gov
Table 2: Examples of Protein Targets for Piperidine-Containing Molecules in Docking Studies
| Piperidine Derivative Class | Protein Target | Therapeutic Area | Reference |
| Piperidine Sulfonamides | Acetylcholinesterase (AChE) | Alzheimer's Disease | researchgate.net |
| N-functionalized Piperidines | Dopamine Receptor D2 (DRD2) | Neurological Disorders | mdpi.com |
| Piperine Analogues | Interleukin-1β (IL-1β) | Inflammation | researchgate.net |
| Carboxamide Piperidines | C-C Chemokine Receptor type 5 (CCR5) | HIV | nih.gov |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to exert a specific biological effect. scirp.org For this compound, a pharmacophore model would likely include:
A hydrogen bond acceptor feature (the carbonyl oxygen).
Hydrophobic features (the aliphatic rings).
Potentially another hydrogen bond acceptor (the ether oxygen in the tetrahydrofuran ring).
Once a pharmacophore model is developed, it can be used as a 3D query for virtual screening of large chemical databases (e.g., ZINC, PubChem). researchgate.net This process filters for other molecules that match the pharmacophore, rapidly identifying a diverse set of compounds that may have similar biological activity. This approach is a powerful tool for lead discovery in the early stages of drug development. researchgate.netscirp.org
Computational Prediction of Reactivity and Selectivity
Computational methods can predict the chemical reactivity and selectivity of this compound, providing guidance for synthetic chemists and for understanding potential metabolic transformations.
The reactivity of different sites on the molecule can be predicted using tools derived from quantum chemical calculations.
Nucleophilic and Electrophilic Sites: The MEP surface clearly indicates regions prone to electrophilic and nucleophilic attack. The negative potential around the carbonyl oxygen makes it a prime site for interaction with electrophiles or for forming hydrogen bonds. Conversely, the carbonyl carbon is an electrophilic center, susceptible to attack by nucleophiles.
Frontier Molecular Orbitals: Analysis of the HOMO (highest occupied) and LUMO (lowest unoccupied) orbitals helps predict reactivity in pericyclic reactions and with soft electrophiles/nucleophiles. The distribution of the LUMO on the carbonyl group indicates its role as an electron acceptor.
Fukui Functions and Dual Descriptors: These more advanced descriptors from Conceptual DFT can precisely pinpoint the sites for nucleophilic (where the dual descriptor is positive) and electrophilic (where it is negative) attack, offering a quantitative measure of local reactivity. researchgate.net
These computational predictions can help anticipate the outcomes of chemical reactions. For example, they can predict whether a reaction is more likely to occur at the piperidine nitrogen or the tetrahydrofuran oxygen, or how the molecule might be metabolized by enzymes like cytochrome P450, which often involves oxidation at electron-rich or sterically accessible sites.
Structure Activity Relationship Sar Studies of 1 Tetrahydro 2 Furyl Carbonyl Piperidine Derivatives in Research Contexts
Rational Design and Synthesis of Derivatives for SAR Exploration
The rational design of derivatives of 1-[(Tetrahydro-2-furyl)carbonyl]piperidine is a strategic process aimed at systematically probing the chemical space around the core scaffold. This approach leverages existing knowledge of the biological target or initial screening hits to make informed modifications. The primary goal is to understand which parts of the molecule are essential for activity (the pharmacophore) and which can be altered to enhance desired properties.
Key strategies in the rational design of derivatives include:
Molecular Hybridization: This technique involves combining the structural features of two or more known active molecules to create a new hybrid compound with potentially enhanced or synergistic activity. nih.gov For instance, the piperidine (B6355638) moiety of the lead compound might be fused with other heterocyclic systems known to interact with the target of interest.
Structural Modification: Systematic modifications are made to the three main components of the this compound scaffold:
The Tetrahydrofuran (B95107) (THF) Ring: Modifications can include altering the stereochemistry at the 2-position, introducing substituents on the ring, or replacing the oxygen atom with other heteroatoms (e.g., sulfur or nitrogen) to probe the importance of the ether linkage and ring conformation.
The Piperidine Ring: The piperidine ring is a common motif in neurotherapeutics and other bioactive compounds. nih.gov Its conformation and substitution pattern are critical. SAR exploration often involves introducing various substituents at the 3- or 4-positions of the piperidine ring to investigate steric and electronic effects on binding. Replacing the piperidine with other cyclic amines, such as pyrrolidine (B122466) or morpholine, can also reveal crucial information about the required ring size and polarity. dndi.org
The Carbonyl Linker: The amide bond serves as a key linker. Its rigidity and hydrogen bonding capacity can be modified by creating ester or ketone analogs. The linker's length and flexibility can also be adjusted, for example, by inserting a methylene (B1212753) group (–COCH₂–) between the carbonyl and the piperidine ring. nih.gov
The synthesis of these rationally designed derivatives typically involves well-established chemical reactions. For example, the core amide bond is readily formed by coupling tetrahydrofuran-2-carboxylic acid with piperidine or its substituted analogs using standard peptide coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole). nih.gov Subsequent modifications, such as Suzuki couplings, can be employed to introduce aromatic substituents onto the heterocyclic rings. nih.gov
In Vitro Biological Target Engagement and Functional Modulation Studies (Non-Clinical)
Once synthesized, the derivatives undergo a battery of non-clinical in vitro assays to quantify their biological activity. These studies are essential for establishing a direct link between structural changes and functional outcomes at the molecular level.
Receptor binding assays are fundamental for determining how strongly a compound (ligand) binds to its specific receptor target. nih.gov These experiments measure the affinity of the derivative, which is a critical parameter for potency.
A common method is the competitive radioligand binding assay. nih.govnih.gov In this setup, the novel derivative competes with a known radiolabeled ligand for binding to the receptor. The concentration of the derivative that displaces 50% of the radioligand is known as the half-maximal inhibitory concentration (IC₅₀). nih.gov The IC₅₀ value can then be converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the affinity and concentration of the radioligand used in the assay. nih.gov A lower Kᵢ value indicates higher binding affinity.
For example, in the development of ligands for the serotonin (B10506) 5-HT₂ₐ receptor, various piperidine derivatives were synthesized and their Kᵢ values determined to identify candidates with high affinity and selectivity. nih.govsdu.dk A similar approach would be applied to derivatives of this compound to quantify their affinity for a specific receptor target.
Table 1: Hypothetical Receptor Binding Affinity Data for this compound Derivatives This table illustrates how SAR data from receptor binding assays might be presented. The values are for illustrative purposes only.
If the biological target is an enzyme, its activity is measured in the presence of varying concentrations of the test compound. These assays determine whether a derivative inhibits or activates the enzyme and quantify its potency, typically reported as an IC₅₀ (for inhibitors) or EC₅₀ (for activators) value. mdpi.com
For instance, research on novel piperidine-based thiosemicarbazones identified potent inhibitors of the enzyme Dihydrofolate Reductase (DHFR), with IC₅₀ values in the micromolar range. nih.gov The study revealed how different substitutions on the piperidine scaffold influenced inhibitory activity. nih.gov Similarly, for derivatives of this compound, an enzyme inhibition assay would involve incubating the enzyme with its substrate and different concentrations of the test compound. The rate of product formation is then measured, often using spectrophotometric or fluorometric methods.
Table 2: Hypothetical Enzyme Inhibition Data for this compound Derivatives This table illustrates potential results from an enzyme inhibition assay. The values are for illustrative purposes only.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov By analyzing a series of compounds with known activities, QSAR models can identify the key physicochemical properties (descriptors) that drive activity.
In the context of this compound derivatives, a QSAR study would involve:
Data Set Collection: A series of derivatives with experimentally determined biological activities (e.g., Kᵢ or IC₅₀ values) is compiled. mdpi.com
Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated. These can be 2D descriptors (e.g., molecular weight, number of hydrogen bond donors/acceptors) or 3D descriptors that account for the molecule's shape and electronic properties (e.g., steric and electrostatic fields). nih.gov
Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to create an equation that links the descriptors to the biological activity. nih.gov
Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation. mdpi.com
For example, 3D-QSAR studies on tetrahydroquinoline derivatives have successfully used Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) to create predictive models. mdpi.com These models generate contour maps that visualize regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity, providing direct guidance for designing more potent molecules. mdpi.com A similar approach for piperidine derivatives has also been used to develop models for Akt1 inhibitory activity. nih.gov
Advanced Analytical Methodologies for Characterization and Research Scale Quantification
High-Resolution Spectroscopic Techniques for Structural Elucidation
The definitive identification of 1-[(Tetrahydro-2-furyl)carbonyl]piperidine relies on a combination of high-resolution spectroscopic methods. These techniques provide detailed information about the molecule's atomic connectivity and three-dimensional structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional NMR (2D NMR) experiments are critical for assembling the molecular puzzle of this compound. While specific experimental data for this exact compound is not widely published, a detailed analysis can be predicted based on the known spectral properties of its constituent parts: the piperidine (B6355638) ring and the tetrahydrofurylcarbonyl group. researchgate.netresearchgate.netresearchgate.net
¹H-NMR and ¹³C-NMR: One-dimensional NMR provides the initial overview of the proton and carbon environments. The ¹H-NMR spectrum would be expected to show complex multiplets for the methylene (B1212753) protons of both the piperidine and tetrahydrofuran (B95107) rings. The ¹³C-NMR spectrum would distinctly show signals for the carbonyl carbon, the carbons adjacent to the nitrogen and oxygen atoms, and the other aliphatic carbons in the rings. researchgate.netresearchgate.net
2D NMR (COSY, HSQC, HMBC):
COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling networks within the piperidine and tetrahydrofuran rings, confirming the sequence of methylene groups.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with its directly attached carbon, allowing for the unambiguous assignment of carbon resonances.
Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| Carbonyl (C=O) | - | ~170 | To H2, H2', H6' |
| THF C2 | ~4.5 (dd) | ~75 | To Carbonyl, C3, C5 |
| THF C3, C4 | 1.8-2.2 (m) | ~25-30 | - |
| THF C5 | ~3.9-4.1 (m) | ~68 | To C2, C4 |
| Piperidine C2', C6' | ~3.4-3.6 (m) | ~45 | To Carbonyl, C3', C5' |
| Piperidine C3', C5' | ~1.5-1.7 (m) | ~26 | - |
This table presents predicted data based on analogous structures. Actual experimental values may vary.
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural evidence, offering precise bond lengths, bond angles, and conformational details in the solid state. Although a crystal structure for this compound is not publicly available, analysis of related piperidine amides and heterocyclic structures provides a strong basis for what to expect. nih.govmdpi.comresearchgate.net The piperidine ring would likely adopt a chair conformation. nih.govebi.ac.uk The crystal packing would be influenced by intermolecular interactions, such as hydrogen bonds if co-crystallized with a suitable donor or acceptor, and van der Waals forces. ebi.ac.uk Obtaining a suitable single crystal for analysis would be a key step in its complete solid-state characterization.
Predicted Crystallographic Data for this compound
| Parameter | Predicted Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| Piperidine Conformation | Chair |
This table is a prediction based on common crystal packing for similar organic molecules.
Advanced Chromatographic and Hyphenated Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are indispensable for determining the purity of synthesized this compound and for monitoring the progress of the synthesis reaction, ensuring optimal yield and minimizing impurities.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): Reversed-phase HPLC (RP-HPLC) is the workhorse technique for purity analysis of moderately polar organic compounds like this one. A C18 column would be a suitable stationary phase. nih.govnih.gov
Purity Assessment: A typical method would involve a gradient elution using a mobile phase of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. nih.govnih.gov Detection by a diode-array detector (DAD) or UV detector would allow for the quantification of the main peak and any impurities. researchgate.netnih.gov For compounds lacking a strong chromophore, a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) could be employed. epa.gov
Reaction Monitoring: The progress of the amide bond formation between tetrahydro-2-furoic acid (or its activated derivative) and piperidine can be effectively monitored by taking aliquots from the reaction mixture over time. rsc.orgwaters.comrsc.org HPLC or UPLC analysis of these aliquots would show the consumption of starting materials and the formation of the desired product, allowing for the optimization of reaction conditions such as temperature, time, and catalyst loading. rsc.orgrsc.org
Hyphenated Techniques (LC-MS): Coupling liquid chromatography with mass spectrometry provides a powerful tool that combines separation with mass identification. An LC-MS method would be highly effective for both purity assessment and reaction monitoring, providing mass information for the main product peak as well as any side-products or unreacted starting materials, aiding in their identification. nih.govresearchgate.nettandfonline.com
Representative HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Detection | UV at 210 nm or MS Scan |
This table outlines a general-purpose UPLC method suitable for this class of compound.
Mass Spectrometric Approaches for Mechanistic Insights and Trace Analysis
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS): For a compound of this volatility, GC-MS with electron ionization (EI) is a viable analytical option. The resulting mass spectrum would show a molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern is predictable based on the structure. caymanchem.comresearchgate.net Key fragmentation pathways would likely involve:
Alpha-cleavage adjacent to the nitrogen atom, leading to the loss of radicals from the piperidine ring.
Cleavage of the amide bond , resulting in ions corresponding to the piperidinyl moiety and the tetrahydrofurylcarbonyl moiety. caymanchem.com
Fragmentation of the tetrahydrofuran ring , which is known to undergo characteristic cleavages. oup.com
Predicted Key GC-MS Fragments
| m/z | Predicted Fragment Identity |
|---|---|
| 183 | [M]⁺ (Molecular Ion) |
| 112 | [M - C₄H₇O]⁺ (Loss of tetrahydrofuryl group) |
| 85 | [C₅H₉NO]⁺ (Piperidinylcarbonyl cation) |
| 84 | [C₅H₁₀N]⁺ (Piperidinium cation) |
This table presents predicted fragments. The relative intensities would depend on the stability of the ions.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For high-sensitivity quantification and more detailed structural analysis, LC-MS/MS with electrospray ionization (ESI) is the preferred method. researchgate.netnih.gov
Mechanistic Insights: By selecting the protonated molecular ion [M+H]⁺ as the precursor ion and subjecting it to collision-induced dissociation (CID), a product ion spectrum is generated. nih.govscielo.br The fragmentation pathways observed can provide confirmation of the structure. For this compound, major fragmentation would be expected at the amide bond.
Trace Analysis: LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode offers exceptional sensitivity and selectivity for quantifying trace amounts of the compound in complex matrices. rsc.orgnih.gov This is achieved by monitoring a specific transition from a precursor ion to a product ion, which is unique to the target analyte. This approach is the gold standard for trace-level quantification in fields such as environmental analysis and metabolomics. nih.govresearchgate.net
Emerging Research Frontiers and Future Perspectives
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
The convergence of artificial intelligence (AI) and chemistry is revolutionizing the discovery and development of new molecules. preprints.orgnih.gov For "1-[(Tetrahydro-2-furyl)carbonyl]piperidine," AI and machine learning (ML) offer powerful tools to predict its properties, design novel derivatives, and optimize its synthesis.
Furthermore, machine learning models are increasingly used for the prediction of molecular properties. arxiv.orgchemrxiv.org By training on datasets of known compounds, these models can estimate properties such as solubility, toxicity, and bioactivity for novel molecules like "this compound" before they are even synthesized. nih.gov This in silico screening can significantly accelerate the discovery process by prioritizing the most promising candidates for experimental validation. arxiv.org The development of sophisticated molecular representations, such as those used in MolBERT, enhances the ability of these models to capture the subtle nuances of molecular structure and their impact on chemical properties. nih.gov
The table below illustrates potential applications of AI/ML in the study of "this compound."
| AI/ML Application | Description | Potential Impact on "this compound" Research |
| Generative Models | Algorithms that create new data (in this case, molecular structures) based on learned patterns. nih.gov | Design of novel derivatives with optimized properties (e.g., enhanced bioactivity, improved solubility). |
| Property Prediction | Machine learning models that forecast the physicochemical and biological properties of molecules. arxiv.orgchemrxiv.org | Rapid in silico screening for potential applications, reducing the need for extensive initial experiments. |
| Retrosynthesis Planning | AI-driven tools that suggest synthetic routes to a target molecule. nih.gov | Optimization of existing synthesis methods and discovery of novel, more efficient synthetic pathways. |
| Reaction Outcome Prediction | Models that predict the products and yields of chemical reactions. preprints.org | Facilitation of research into the unexplored reactivity of the compound by predicting the outcomes of novel transformations. |
Unexplored Reactivity and Novel Transformations
While the synthesis of "this compound" is established, its full reactive potential remains largely unexplored. The molecule possesses several functional groups—the amide, the tetrahydrofuran (B95107) ring, and the piperidine (B6355638) ring—that could participate in a variety of chemical transformations.
The amide bond, traditionally considered robust, can be activated under specific conditions to undergo reactions that are otherwise inaccessible. nih.gov Recent research has demonstrated that amides can be involved in cross-coupling reactions, reductions, and even act as nucleophiles. nih.govorganic-chemistry.org Investigating the activation of the amide in "this compound" could lead to novel functionalization strategies.
The tetrahydrofuran and piperidine rings also offer avenues for exploration. Ring-opening reactions of the tetrahydrofuran moiety could yield linear structures with new functional groups. google.com Conversely, functionalization of the piperidine ring, a common scaffold in pharmaceuticals, could lead to a diverse range of derivatives with potential biological activity. Recent advances in C-H activation and cross-coupling reactions provide powerful tools for the selective modification of such heterocyclic systems. nih.gov
Computational chemistry, particularly Density Functional Theory (CDFT), can play a crucial role in predicting the reactivity of "this compound". nih.govresearchgate.netscirp.orgresearchgate.net By calculating reactivity descriptors, researchers can identify the most likely sites for electrophilic or nucleophilic attack, guiding the design of new reactions. scirp.org
The following table summarizes potential areas of unexplored reactivity for this compound.
| Molecular Moiety | Potential Transformation | Significance |
| Amide Bond | Activation and cross-coupling reactions. nih.gov | Access to a new chemical space of derivatives functionalized at the carbonyl carbon. |
| Tetrahydrofuran Ring | Ring-opening reactions. google.com | Formation of novel linear structures with diverse functional groups. |
| Piperidine Ring | C-H functionalization and cross-coupling. nih.gov | Generation of a library of derivatives with potential pharmacological applications. |
| Whole Molecule | McMurry-type coupling reactions. nih.gov | Synthesis of dimeric structures with unique architectures and properties. |
Potential for Developing New Research Tools and Methodologies
Beyond its potential as a building block in medicinal chemistry, "this compound" and its derivatives could serve as valuable tools in chemical research. The unique combination of a polar amide group and a relatively non-polar heterocyclic framework could lead to interesting applications.
One area of potential is in the development of novel "green" solvents. The related compound 2-methyltetrahydrofuran (B130290) (2-MeTHF) is recognized as a more environmentally friendly alternative to traditional solvents like tetrahydrofuran (THF). nih.govd-nb.inforesearchgate.net The properties of "this compound" could be investigated to assess its suitability as a solvent or co-solvent in various chemical reactions, potentially offering advantages in terms of solubility, stability, and recyclability.
Furthermore, the molecule could be functionalized to create new ligands for catalysis or molecular probes for chemical biology. The piperidine and tetrahydrofuran moieties can be modified to incorporate chelating groups for metal coordination or reporter groups for imaging applications. The development of synthetic methodologies utilizing this scaffold could lead to new classes of catalysts or probes with unique properties.
The table below outlines potential applications of "this compound" in developing new research tools.
| Application Area | Description | Potential Advantage |
| Green Chemistry | Use as a biodegradable and recyclable solvent or co-solvent. nih.govresearchgate.net | Reduced environmental impact of chemical processes. |
| Catalysis | Functionalization to create novel ligands for transition metal catalysts. | Access to new catalytic systems with unique reactivity and selectivity. |
| Chemical Biology | Development of molecular probes by incorporating fluorescent or affinity tags. | New tools for studying biological processes and identifying new drug targets. |
| Materials Science | Incorporation into polymers or other materials to modify their properties. | Creation of new materials with tailored characteristics. |
Q & A
Q. What synthetic methodologies are recommended for 1-[(Tetrahydro-2-furyl)carbonyl]piperidine?
The synthesis involves multi-step organic reactions, typically starting with the acylation of piperidine using tetrahydrofurfuryl carbonyl chloride. Key steps include nucleophilic substitution under inert conditions (argon/nitrogen atmosphere) and temperature control (40–60°C). Catalysts like 4-dimethylaminopyridine (DMAP) may enhance reaction efficiency. Purification often requires column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Structural confirmation relies on:
- ¹H/¹³C NMR : Identification of the tetrahydrofuran carbonyl signal (δ ~170–175 ppm in ¹³C) and piperidine ring protons (δ 1.4–3.2 ppm in ¹H).
- FT-IR : Carbonyl stretching vibrations (1650–1750 cm⁻¹).
- HRMS : Molecular ion peak matching the exact mass (C₁₁H₁₇NO₂, theoretical 195.1259 g/mol). Purity assessment combines HPLC (C18 column, acetonitrile/water mobile phase) with elemental analysis (±0.3% tolerance) .
Q. What safety protocols are essential for handling this compound?
While specific toxicity data is limited, general precautions for piperidine derivatives apply:
- Use nitrile gloves, chemical goggles, and fume hoods.
- Store in amber glass under nitrogen at 2–8°C.
- Avoid contact with strong oxidizers (e.g., peroxides) and acids.
- Implement spill containment using vermiculite or sand .
Advanced Research Questions
Q. How can reaction conditions be optimized for high yield and purity?
Employ response surface methodology (RSM) with a Box-Behnken design to model variables:
- Temperature (50–80°C), stoichiometry (1:1–1:2.5 amine:carbonyl chloride), and catalyst loading (0.5–2 mol% DMAP). Monitor reaction progress via in situ FT-IR or LC-MS. Terminate at ≥95% conversion, and use centrifugal partition chromatography for isolation (yield improvement: 15–20% over traditional columns) .
Q. How to resolve contradictions between in vitro and in vivo bioactivity data?
Conduct systematic ADMET profiling:
- Caco-2 assays for intestinal permeability.
- Microsomal stability tests (human/rat liver microsomes). Use isotopic labeling (¹⁴C at piperidine N) for pharmacokinetic studies. Validate target engagement via surface plasmon resonance (SPR) binding assays and CRISPR-Cas9 knock-out models .
Q. What computational approaches enhance reaction pathway design?
Integrate:
- Density functional theory (DFT) : B3LYP/6-311+G** basis sets to analyze transition states.
- Molecular dynamics (MD) : Simulate substituent effects over 50–100 ns trajectories. Machine learning models trained on structure-activity relationship (SAR) data can prioritize derivatives with optimal logP (1–3) and polar surface area (<90 Ų) .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity?
- Replicate assays under standardized conditions (e.g., ATP levels for cytotoxicity, fixed incubation times).
- Use orthogonal assays (e.g., fluorescence polarization vs. radiometric binding).
- Analyze batch-to-batch purity variations via HPLC-ELSD and quantify residual solvents (GC-MS) .
Methodological Resources
- Synthetic Optimization : Statistical experimental design (RSM) reduces trials by 40–60% while capturing nonlinear interactions .
- Computational Tools : ICReDD’s reaction path search methods combine quantum chemistry and information science to predict optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
